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Abstract

Tetraiodoethylene (C:l4), also known as diiodoform or periodoethene, is a fully iodinated
alkene with a unique structural and reactive profile. This technical guide provides a
comprehensive overview of the synthesis, purification, and detailed characterization of
tetraiodoethylene. It includes experimental protocols, tabulated physical and spectroscopic
data, and an exploration of its reactivity, highlighting its potential as a versatile building block in
organic synthesis, particularly for the construction of complex molecules relevant to drug
discovery and development.

Introduction

Tetraiodoethylene is a yellow crystalline solid that has been known since its discovery by
Baeyer in 1885.[1] Historically, it found application as an antiseptic, serving as an alternative to
the odorous iodoform.[1] In modern chemistry, its significance lies in its high iodine content and
the reactivity of its carbon-carbon double bond, making it a valuable precursor for various
chemical transformations. The four iodine atoms significantly influence the electronic nature of
the double bond, rendering it susceptible to both electrophilic and nucleophilic attack, as well
as participation in cycloaddition reactions. This guide aims to provide researchers and drug
development professionals with a detailed resource on the synthesis and characterization of
this intriguing molecule.
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Physical and Chemical Properties

Tetraiodoethylene is an odorless, yellow crystalline solid that is insoluble in water but soluble

in organic solvents such as benzene, chloroform, and carbon disulfide.[1] It is known to turn

brown upon exposure to light due to decomposition.[1]

Property Value Reference(s)
Molecular Formula Czla [1]
Molar Mass 531.64 g/mol [1]
Appearance Yellow crystalline solid [1]
Melting Point 187-192 °C [1]
Density 2.98 g/cm?3 [1]

Insoluble in water; Soluble in
Solubility benzene, chloroform, carbon
disulfide

[1]

Synthesis of Tetraiodoethylene

The synthesis of tetraiodoethylene can be achieved through several methods, primarily

involving the iodination of acetylene precursors. Two common historical methods are detailed

below.

Synthesis from Diiodoacetylene and lodine

One of the most direct routes to tetraiodoethylene involves the reaction of diiodoacetylene

with elemental iodine. Diiodoacetylene itself can be prepared from the iodination of acetylene.

This protocol is adapted from the method described by Dehn (1911).[2]

Materials:

» Potassium iodide (KI)

e Distilled water
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» Acetylene gas (generated from calcium carbide)

e 12.5% Sodium hypochlorite solution (NaOCI)

Procedure:

Dissolve 3 g of potassium iodide in 40 mL of distilled water in a 100 mL container.

e Bubble a steady stream of acetylene gas through the potassium iodide solution.

e Slowly add a 12.5% sodium hypochlorite solution to the bubbling mixture. The solution will
initially turn a reddish-amber color and then pale yellow.

» Continue the slow addition of the hypochlorite solution until a flocculent white precipitate of
diiodoacetylene forms and the addition of hypochlorite no longer produces a yellow color.

« Filter the precipitate, wash it with cold water, and dry it in the dark, as diiodoacetylene is
light-sensitive.

This protocol is based on the reaction of diiodoacetylene with iodine.[1]

Materials:

e Diiodoacetylene (Czl2)

 lodine (I2)

e Carbon disulfide (CS2)

Procedure:

Prepare separate solutions of diiodoacetylene and iodine in carbon disulfide.

Mix the two solutions.

Allow the carbon disulfide to evaporate. The residue will be tetraiodoethylene.

The crude tetraiodoethylene can be purified by recrystallization.
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Purification by Recrystallization

Crude tetraiodoethylene can be purified by recrystallization from a suitable solvent to obtain a
product of high purity.

Materials:

Crude tetraiodoethylene

Toluene or Carbon disulfide

Heating apparatus

Filtration apparatus
Procedure:

Dissolve the crude tetraiodoethylene in a minimal amount of hot toluene or carbon
disulfide.

« If insoluble impurities are present, perform a hot gravity filtration.

 Allow the solution to cool slowly to room temperature to induce crystallization.
o Cool the mixture further in an ice bath to maximize crystal formation.

e Collect the purified crystals by vacuum filtration.

e Wash the crystals with a small amount of cold solvent.

e Dry the crystals, preferably in the dark and under vacuum.

Characterization of Tetraiodoethylene

A thorough characterization of tetraiodoethylene is essential to confirm its identity and purity.
The following sections detail the key analytical techniques and expected data.

Crystallographic Data
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The molecular structure of tetraiodoethylene has been determined by X-ray crystallography.
The molecule is planar, with the two iodine atoms on each carbon being symmetrically

arranged.
Parameter Value Reference
Crystal System Monoclinic
Space Group P2i/c
C=C Bond Length 1.37(3) A
C-1 Bond Length 2.12(2) A
I-C-1 Bond Angle ~117.5°
I-C-C Bond Angle ~121.2°

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of tetraiodoethylene provides a characteristic
fragmentation pattern that can be used for its identification. The mass spectrum is available in
the NIST WebBook.[3]

Fragmentation Pathway: The molecular ion peak (M*) is expected at m/z 532, corresponding to
the molecular weight of Cz1a2. Common fragmentation pathways involve the loss of iodine atoms
and the cleavage of the carbon-carbon bond.
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miz lon Description

532 [C2la]* Molecular lon

405 [Cals]* Loss of one iodine atom
278 [Cal2]* Loss of two iodine atoms
266 [Cl2]* Cleavage of the C=C bond
151 [CI]*

127 [n+ lodine cation

Vibrational Spectroscopy (IR and Raman)

The vibrational modes of tetraiodoethylene can be probed using infrared (IR) and Raman
spectroscopy. As a planar molecule with Dzh symmetry, it has 12 normal modes of vibration.
The selection rules dictate that some modes are IR active, some are Raman active, and some
are inactive in both.
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Approximate Wavenumber

Vibrational Mode Activity
(cm™)

C=C stretch ~1500 Raman

C-l symmetric stretch ~500-600 Raman

C-l asymmetric stretch ~500-600 IR

In-plane deformations ~100-300 IR, Raman

Out-of-plane deformations ~100-300 IR, Raman

Note: Specific experimental peak assignments for tetraiodoethylene are not readily available
in the literature. The provided values are approximate and based on theoretical calculations
and comparison with similar halogenated ethenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of protons, *H NMR spectroscopy is not applicable for the characterization
of tetraiodoethylene. :3C NMR spectroscopy is a valuable tool; however, due to the
quadrupolar nature of iodine, the carbon signals may be broad. The chemical shift will be
significantly influenced by the "heavy atom effect” of the four iodine atoms.

Predicted Chemical Shift o
Nucleus Multiplicity

(ppm)

13C ~-40to -60 Singlet

Note: The predicted chemical shift is based on computational models and the known effects of
heavy halogens on carbon chemical shifts. Experimental data is not widely reported.

Reactivity and Applications in Synthesis

The reactivity of tetraiodoethylene is dominated by the electron-withdrawing nature of the four
iodine atoms and the presence of the C=C double bond. This makes it a versatile building block
for the synthesis of more complex molecules.
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Reaction with Nucleophiles

Tetraiodoethylene can react with nucleophiles, leading to substitution of the iodine atoms. For
example, it reacts with ethylamine to form adducts.[1]

Click to download full resolution via product page

Potential as a Building Block in Drug Development

While its direct application in modern pharmaceuticals is limited, tetraiodoethylene's structure
presents several opportunities for its use as a synthetic intermediate in drug development.

e Precursor to Poly-functionalized Scaffolds: The four C-1 bonds can be sequentially or
selectively functionalized through cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille)
to introduce a variety of substituents, leading to highly decorated and sterically congested
olefinic structures.

o Synthesis of Heterocycles: The reactivity of the double bond and the potential for subsequent
cyclization reactions after substitution of the iodine atoms make tetraiodoethylene a
potential starting material for the synthesis of novel iodinated heterocyclic compounds. Such
heterocycles are privileged scaffolds in medicinal chemistry.

e Introduction of lodine for Halogen Bonding: The iodine atoms can act as halogen bond
donors, a non-covalent interaction that is increasingly being recognized for its importance in
ligand-protein binding and rational drug design.

Safety and Handling
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Tetraiodoethylene is a hazardous substance and should be handled with appropriate safety
precautions in a well-ventilated fume hood. It is harmful if swallowed, inhaled, or in contact with
skin, and causes skin and eye irritation.[1] It is also light-sensitive and should be stored in a
cool, dark place.

Conclusion

Tetraiodoethylene is a unique and reactive molecule with a rich history and potential for future
applications in organic synthesis. This guide has provided a detailed overview of its synthesis,
purification, and comprehensive characterization, including crystallographic, mass
spectrometric, and vibrational spectroscopic data. While its direct role in pharmaceuticals has
diminished, its potential as a versatile building block for the construction of complex and highly
functionalized molecules makes it a compound of continued interest for researchers in
synthetic and medicinal chemistry. Further exploration of its reactivity, particularly in modern
cross-coupling and cycloaddition reactions, is warranted to fully unlock its synthetic potential for
the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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